methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may involve the protection of functional groups, formation of key intermediates, and subsequent coupling reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which combines multiple functional groups and heterocycles
Biological Activity
Methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities. The presence of the 2-fluorophenyl group and other substituents enhances its potential as a bioactive molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrrole and thiazole moieties. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains. In vitro evaluations demonstrated that certain pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer effects. Notably, compounds with similar chromeno-pyrrole structures have shown efficacy in inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in cancer cell proliferation and survival. For example, a related derivative demonstrated an EC50 of 0.3 nM against BRCA1 mutant breast cancer cells, showcasing the potential for targeted cancer therapies .
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA repair mechanisms.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain structural analogs increase ROS levels in cells, contributing to cytotoxicity against tumor cells.
Case Studies
-
Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives against clinical isolates of Staphylococcus aureus and found that specific modifications to the pyrrole structure significantly enhanced activity.
Compound MIC (µg/mL) Target Organism Compound A 3.12 S. aureus Compound B 12.5 E. coli -
Anticancer Activity : In a xenograft model study involving BRCA1 mutant breast cancer cells, a related compound demonstrated significant tumor reduction when administered orally.
Treatment Tumor Volume Reduction (%) Control 10 Compound C 70
Properties
Molecular Formula |
C24H17FN2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H17FN2O5S/c1-11-8-9-16-14(10-11)19(28)17-18(13-6-4-5-7-15(13)25)27(22(29)20(17)32-16)24-26-12(2)21(33-24)23(30)31-3/h4-10,18H,1-3H3 |
InChI Key |
QKMTZGKZLVNVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=CC=C5F |
Origin of Product |
United States |
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